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Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)benzophenone

CAS No.: 67173-18-6

Cat. No.: B130620 Get Quote

Compound ID: 3-(1-Hydroxyethyl)benzophenone CAS: 67173-18-6 (Racemic) | MW: 226.27

g/mol Formula:

[1][2]

Executive Technical Summary
3-(1-Hydroxyethyl)benzophenone (3-HEBP) is a chiral secondary alcohol featuring a

benzophenone core.[2] It typically arises as a reduced metabolite or synthetic intermediate of

3-acetylbenzophenone.[2] In drug development, it is monitored as a specific impurity in the

synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.

For the analytical scientist, the critical challenge is distinguishing 3-HEBP from its ketone

precursor (3-acetylbenzophenone) and its potential dehydration products (styrenic derivatives).

This guide provides a self-validating spectral framework to confirm identity and purity.[2]

Synthesis & Sample Preparation (The Self-Validating
Protocol)
To ensure spectral data integrity, one must verify the sample source. If commercial standards

are unavailable, 3-HEBP is synthesized via the chemoselective reduction of 3-

acetylbenzophenone.
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Reagents: 3-Acetylbenzophenone, Sodium Borohydride (

), Ethanol.

Experimental Workflow
The following workflow ensures the retention of the benzophenone moiety while selectively

reducing the acetyl group.

3-Acetylbenzophenone
(Starting Material)

NaBH4 / EtOH
(0°C to RT, 2h)

Reduction Quench: 1M HCl
(pH ~3)

Hydrolysis Extraction: DCM
Wash: Brine

Isolation Purification
Silica Flash (Hex/EtOAc)

Cleanup 3-(1-Hydroxyethyl)
benzophenone

Yields ~90%

Click to download full resolution via product page

Figure 1: Chemoselective reduction workflow.[2] The disappearance of the acetyl ketone signal

is the primary process control.[2]

Infrared Spectroscopy (FT-IR)
Diagnostic Value: High. IR is the fastest method to validate the conversion of the acetyl ketone

to the alcohol.
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Functional Group
Wavenumber (

)
Intensity/Shape

Structural
Assignment

O-H Stretch 3350 – 3450 Broad, Medium

Diagnostic: Indicates

formation of the

alcohol.[2] Absent in

starting material.

C=O Stretch 1655 – 1665 Strong, Sharp

Benzophenone

ketone.[2][3]

Conjugated with two

phenyl rings.[2][3][4]

C=C Aromatic 1595, 1445 Medium
Aromatic ring

breathing modes.[2][3]

C-O Stretch 1050 – 1080 Strong
Secondary alcohol (

) bond stretch.[2][3]

C-H (sp3) 2970, 2930 Weak
Methyl group (

) stretching.[2]

Critical Control Point: The starting material (3-acetylbenzophenone) exhibits two carbonyl

peaks: one at ~1660

(benzophenone) and a distinct acetyl peak at ~1685

. Success is defined by the complete disappearance of the 1685

band.

Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+). Molecular Ion:

226.[1][2][3][4][5]

Fragmentation Logic (EI)
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Under Electron Impact (EI), the molecule follows a predictable fragmentation tree driven by

alpha-cleavage at the alcohol and stability of the benzoyl cation.

Molecular Ion [M]+
m/z 226

[M - CH3]+
m/z 211

-15 (Alpha Cleavage)

[M - H2O]+
m/z 208

-18 (Dehydration)

Benzoyl Cation
[C6H5CO]+

m/z 105 (Base Peak)

Inductive Cleavage

Phenyl Cation
[C6H5]+
m/z 77

-28 (CO Loss)

Click to download full resolution via product page

Figure 2: EI Fragmentation Pathway.[2] The peak at m/z 105 is typically the base peak due to

the high stability of the benzoyl cation.

LC-MS (ESI+) Profile:

$[M+H]^+ $: 227.1 Da

$[M+Na]^+ $: 249.1 Da

$[M+H - H_2O]^+ $: 209.1 Da (Common in-source fragmentation for benzylic alcohols).

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d). Internal Standard: TMS (0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b130620?utm_src=pdf-body-img
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-CASMI_2016-SM862902
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is the definitive method for structural confirmation.[2] The molecule possesses a chiral

center, but in an achiral solvent, the enantiomers are magnetically equivalent.

H NMR Data (400 MHz)
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)
Assignment

1.49 – 1.53 Doublet (d) 3H 6.4

Methyl (

) of hydroxyethyl

group.

2.20 – 2.50 Broad Singlet 1H -

Hydroxyl (

).[2][4] Shift is

concentration

dependent.[2][3]

4.92 – 4.98 Quartet (q) 1H 6.4
Methine (

) adjacent to OH.

7.40 – 7.52 Multiplet (m) 3H -

Benzophenone

ring (meta/para

protons).[2]

7.55 – 7.65 Multiplet (m) 2H -

Central ring H5 +

Benzophenone

H4.[2]

7.75 – 7.82 Multiplet (m) 4H -

Benzophenone

ortho protons +

Central ring

H2/H4/H6.[2]

Detailed Aromatic Assignment Logic: The benzophenone moiety creates a complex aromatic

region (7.4–7.9 ppm). However, the methine quartet at ~4.95 ppm coupled to the methyl

doublet at ~1.50 ppm is the specific "fingerprint" for the 1-hydroxyethyl moiety attached to an

aromatic ring.
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C NMR Data (100 MHz)
Shift (

, ppm)
Carbon Type Assignment

25.3 Methyl carbon.[2]

70.1
Methine carbon (attached to

OH).[2][3]

125.0 – 132.0 (Ar)
Aromatic carbons (complex

overlap).[2][3]

137.5
Aromatic quaternary C (ipso to

benzoyl).[2][3]

146.0
Aromatic quaternary C (ipso to

hydroxyethyl).[2][3]

196.8 Benzophenone Carbonyl.

Quality Control & Impurity Profiling
When analyzing 3-HEBP as an impurity in Ketoprofen or photoinitiator synthesis, use the

following discrimination table:

Analyte
Key

H NMR Feature
Key IR Feature

3-Acetylbenzophenone

(Precursor)

Singlet

at ~2.6 ppm

Two C=O bands (1685, 1660

)

3-(1-

Hydroxyethyl)benzophenone

(Target)

Doublet

(~1.5 ppm), Quartet (~4.9

ppm)

One C=O (1660), Broad OH

(3400)

3-Vinylbenzophenone

(Dehydration Impurity)

ABX System (Vinyl protons

5.3-6.8 ppm)
No OH, C=C stretch distinct
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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